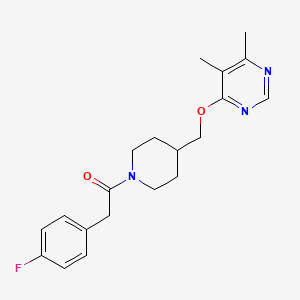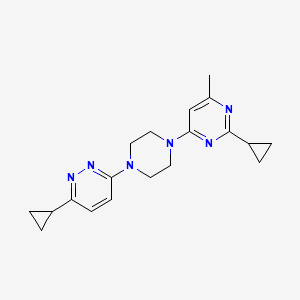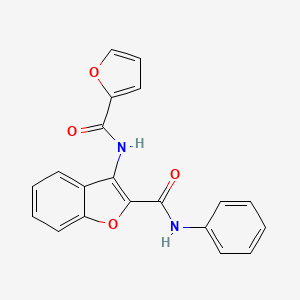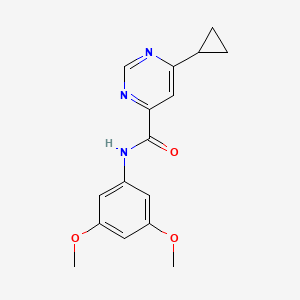
1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone” is an organic compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, can be achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c1-5(11)4-8-6(2)9-10-7(8)3/h4H2,1-3H3, (H,9,10) .
Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. For instance, it can be used as a blocking agent for isocyanates .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone has been utilized in the synthesis of various complex chemical structures. For example, Guerrero et al. (2008) synthesized new hybrid pyrazole ligands substituted by polyether chains and phenyl groups, using this compound, for creating palladium(II) complexes. These complexes exhibited different properties based on the solvent used during their reaction (Guerrero et al., 2008).
- Mohamed et al. (2001) explored the reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone with electrophilic reagents, resulting in the creation of arylhydrazones and other pyrazole derivatives (Mohamed et al., 2001).
Biological and Pharmacological Research
- In the field of pharmacology, Hote and Lokhande (2014) synthesized 1-(4,5-dihydro-3,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3aH-indazol-5-yl)methanone derivatives using a condensation reaction involving this compound. These compounds were characterized for potential biological activities (Hote & Lokhande, 2014).
Applications in Material Science
- In material science, this compound was used in the synthesis of new palladium(II) complexes. Abu-Surrah et al. (2010) researched these complexes for their potential cytotoxic effects against cancer cell lines, demonstrating the compound's relevance in developing new materials with biomedical applications (Abu-Surrah et al., 2010).
Corrosion Inhibition
- El Arrouji et al. (2020) investigated 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone derivatives as corrosion inhibitors for mild steel in acidic environments. This study highlights the compound's potential in industrial applications, particularly in corrosion prevention (El Arrouji et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Cellular Effects
Related pyrazole derivatives have been shown to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .
Molecular Mechanism
It is known that pyrazole derivatives can undergo intermolecular interactions in the gas phase, which may allow for proton transfer .
Temporal Effects in Laboratory Settings
It is known that the compound has excellent thermal stability .
Dosage Effects in Animal Models
Related pyrazole derivatives have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .
Metabolic Pathways
It is known that pyrazole derivatives can be transformed into substances that do not fit within existing Flavouring Group Evaluations .
Transport and Distribution
It is known that the compound has a bioavailability following oral administration of 2-4% .
Subcellular Localization
It is known that pyrazole derivatives can undergo intermolecular interactions, which may influence their localization within the cell .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(11)4-8-6(2)9-10-7(8)3/h4H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUZSMCJBZMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)


acetic acid](/img/structure/B2419083.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)
![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2419095.png)
![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)


![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)
